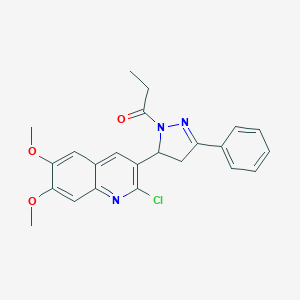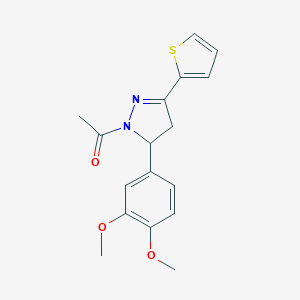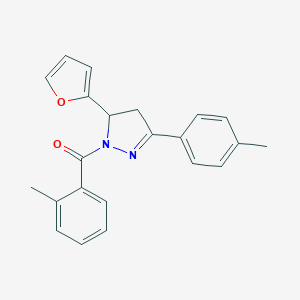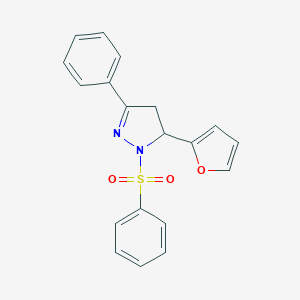![molecular formula C16H14ClNO3 B488578 3-(2-(4-chlorophenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one CAS No. 638142-08-2](/img/structure/B488578.png)
3-(2-(4-chlorophenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chemical substance that can be obtained from various suppliers . It has been used in the design of inhibitors for the kinase and proliferation of EBC-1 cells .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a structure-guided approach was used to develop and characterize benzo[d]oxazol-2(3H)-one analogs . Another study reported the synthesis of a related compound, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, as an insect growth regulator .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using various spectroscopic techniques, such as Fourier transform infrared (FT-IR), nuclear magnetic resonance (NMR), and electrospray ionization mass spectrometry (ESI-MS) .Chemical Reactions Analysis
Benzo[d]oxazol-2(3H)-one derivatives have been studied as potent and selective small-molecule inhibitors of chromodomain Y-like (CDYL), a histone methyllysine reader protein .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and topological polar surface area have been computed for a related compound .Wirkmechanismus
Target of Action
The compound, also known as 3-[2-(4-chlorophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2-one, has been synthesized and tested for its anticancer activity against a panel of human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) . Therefore, the primary targets of this compound are these cancer cells.
Mode of Action
It is known that the compound interacts with its targets (cancer cells) and induces changes that lead to their death . The compound’s structure, which includes a benzoxazole ring, may play a crucial role in its interaction with its targets .
Result of Action
The compound has demonstrated significant anticancer activity against several human cancer cell lines, showing higher activity than the reference drug . This suggests that the compound’s action results in the death of cancer cells.
Action Environment
The environment in which the compound acts can influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s activity . .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-(4-chlorophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-11-2-7-15-14(10-11)18(16(19)21-15)8-9-20-13-5-3-12(17)4-6-13/h2-7,10H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVVDHOZUQWWFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-chlorophenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B488501.png)
![N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,6-dimethylphenyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B488502.png)

![2-Chloro-6-ethoxy-3-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline](/img/structure/B488515.png)

![3-[1-acetyl-3-(2-furyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methylquinoline](/img/structure/B488518.png)






